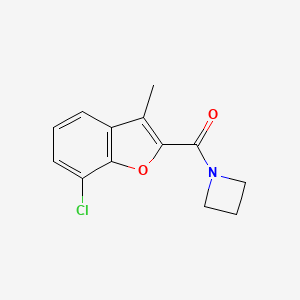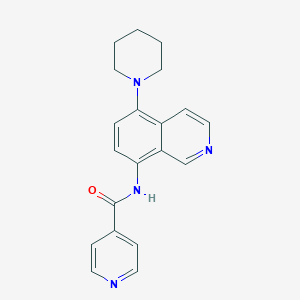
1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)sulfanylethanone, commonly known as AFSE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFSE belongs to the class of thioether compounds and is known for its unique pharmacological properties.
作用機序
The mechanism of action of AFSE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways that are involved in the development and progression of diseases. AFSE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. AFSE has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
AFSE has been shown to have various biochemical and physiological effects in animal models. AFSE has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. AFSE has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in animal models of oxidative stress.
実験室実験の利点と制限
AFSE has several advantages for lab experiments, including its availability, stability, and low toxicity. AFSE is readily available and can be synthesized using simple laboratory techniques. AFSE is also stable under normal laboratory conditions and has low toxicity, making it safe for use in animal models. However, AFSE has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research on AFSE. One direction is to further investigate the mechanism of action of AFSE and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of AFSE in animal models and humans. Additionally, future research could focus on the development of AFSE derivatives with improved efficacy and reduced toxicity. Finally, further studies are needed to evaluate the therapeutic potential of AFSE in various diseases and to determine its clinical applications.
Conclusion:
In conclusion, AFSE is a thioether compound that has shown promising results in scientific research for its therapeutic potential in various diseases. AFSE has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of AFSE and to develop it into a clinical application.
合成法
The synthesis of AFSE involves the reaction between 2-fluorobenzene and 1-(4-acetyl piperazin-1-yl) ethanone in the presence of sodium hydride and sulfur. The reaction takes place in anhydrous ethanol at a temperature of 60°C for 12 hours. The reaction mixture is then filtered and the product is obtained by recrystallization from ethanol.
科学的研究の応用
AFSE has been studied for its therapeutic potential in various diseases such as cancer, inflammation, and cardiovascular diseases. AFSE has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. AFSE has also shown potential in reducing the risk of cardiovascular diseases by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c1-11(18)16-6-8-17(9-7-16)14(19)10-20-13-5-3-2-4-12(13)15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSVEXGVXMYFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

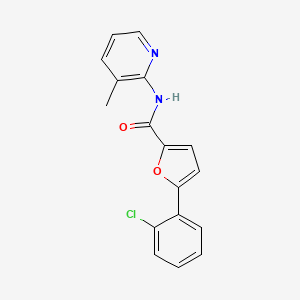
![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)
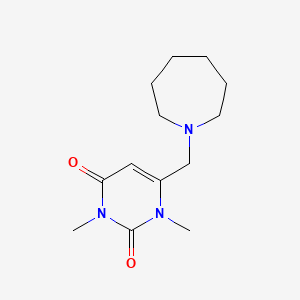
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
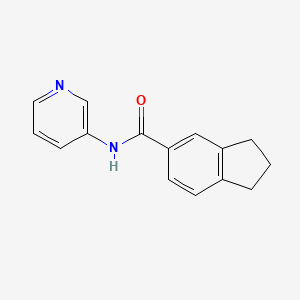
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
